molecular formula C18H19NO3 B5609147 2-(3,4-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline

2-(3,4-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B5609147
M. Wt: 297.3 g/mol
InChI Key: WZZHIICBEWCZHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C18H19NO3 and its molecular weight is 297.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.13649347 g/mol and the complexity rating of the compound is 387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tumor-specific Cytotoxic Activity

  • Tumor Cytotoxicity : Certain derivatives of tetrahydroisoquinoline, including those with a 3,4-dimethoxybenzoyl group, have shown tumor-specific cytotoxicity in human oral squamous cell carcinoma cell lines. These compounds have been observed to potentially induce autophagy in cancer cells (Hatano et al., 2009).

Pharmacological Applications

  • Selective Alpha(2C)-Adrenergic Receptor Antagonists : Derivatives with a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methyl structure have been synthesized and identified as selective antagonists for the alpha(2C)-adrenergic receptor. This suggests potential applications in neurological disorders or cardiovascular diseases (Hagihara et al., 2007).

Chemical Synthesis and Electrochemical Studies

  • Electrochemical Oxidation : Studies on the electrochemical oxidation of aromatic ethers, including derivatives of tetrahydroisoquinoline with a 3,4-dimethoxybenzoyl group, have been conducted. These studies are significant for understanding the chemical properties and potential industrial applications of these compounds (Carmody et al., 1980).

Synthesis of Isoquinoline Derivatives

  • Isoquinoline Derivatives Synthesis : Research has been conducted on synthesizing various isoquinoline derivatives, including those with a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure. Such studies are vital for expanding the range of synthetic methods and understanding the structural properties of these compounds (Markaryan et al., 1973).

Therapeutic Potential and Toxicity Studies

  • Local Anesthetic Activity and Toxicity : Investigations into the local anesthetic activity and acute toxicity of a series of synthesized 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline alkaloid derivatives have been conducted. These studies are crucial for assessing the therapeutic potential and safety profile of these compounds (Azamatov et al., 2023).

Anticonvulsant Properties

  • Anticonvulsant Agent Development : Certain tetrahydroisoquinoline derivatives have been identified as potential anticonvulsant agents, showing effectiveness in preclinical models. This suggests their possible use in treating epilepsy or related neurological conditions (Gitto et al., 2006).

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-(3,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-21-16-8-7-14(11-17(16)22-2)18(20)19-10-9-13-5-3-4-6-15(13)12-19/h3-8,11H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZHIICBEWCZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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